molecular formula C10H12ClNO2 B13695472 5-Chloro-2-morpholinophenol

5-Chloro-2-morpholinophenol

Cat. No.: B13695472
M. Wt: 213.66 g/mol
InChI Key: LAGSKHCFBMJNNX-UHFFFAOYSA-N
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Description

5-Chloro-2-morpholinophenol is an organic compound with the molecular formula C10H12ClNO2. It is a chlorinated phenol derivative that contains a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-morpholinophenol typically involves the chlorination of 2-morpholinophenol. One common method includes the reaction of 2-morpholinophenol with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chlorine atom at the 5-position of the phenol ring. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-morpholinophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-morpholinophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-morpholinophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorine atom and morpholine ring contribute to its overall reactivity. These interactions can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Morpholinophenol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

    5-Chloro-2-nitrophenol: Contains a nitro group instead of a morpholine ring, leading to distinct applications and reactivity.

    5-Chloro-2-aminophenol:

Uniqueness

5-Chloro-2-morpholinophenol is unique due to the presence of both the chlorine atom and the morpholine ring. This combination imparts specific chemical properties that make it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

5-chloro-2-morpholin-4-ylphenol

InChI

InChI=1S/C10H12ClNO2/c11-8-1-2-9(10(13)7-8)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2

InChI Key

LAGSKHCFBMJNNX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)O

Origin of Product

United States

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